molecular formula C14H10Cl2 B11943697 Ethene, 1,1-diphenyl-2,2-dichloro- CAS No. 2779-69-3

Ethene, 1,1-diphenyl-2,2-dichloro-

Cat. No.: B11943697
CAS No.: 2779-69-3
M. Wt: 249.1 g/mol
InChI Key: GVLRAPLHURDGPL-UHFFFAOYSA-N
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Description

Ethene, 1,1-diphenyl-2,2-dichloro- (CAS: 2779-69-3) is a chlorinated ethylene derivative with the molecular formula C₁₄H₁₀Cl₂. Its structure features two phenyl groups attached to a central ethene moiety substituted with two chlorine atoms at the 2,2-positions. Key identifiers include:

  • SMILES: C1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=CC=C2
  • InChIKey: GVLRAPLHURDGPL-UHFFFAOYSA-N
  • Collision Cross-Section Data: Predicted values range from 153.4 Ų ([M+H]⁺) to 170.1 Ų ([M+Na]⁺), critical for mass spectrometry analysis .

Synthesis involves chlorination of 1,1-diphenyl-2,2,2-trichloroethane with alcoholic potassium hydroxide, yielding the dichloroethylene derivative .

Properties

CAS No.

2779-69-3

Molecular Formula

C14H10Cl2

Molecular Weight

249.1 g/mol

IUPAC Name

(2,2-dichloro-1-phenylethenyl)benzene

InChI

InChI=1S/C14H10Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

GVLRAPLHURDGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Halogenation of Diarylethane Intermediates

Post-synthesis halogenation represents a viable pathway to introduce chlorine atoms at specific positions. Chlorination of 1,1-diphenylethane using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) has been explored, though these methods often lack regioselectivity. A two-step process involving initial Friedel-Crafts alkylation followed by radical chlorination could improve specificity.

Data from analogous syntheses show that radical initiators like azobisisobutyronitrile (AIBN) enhance chlorine incorporation at the ethylene backbone. For example, chlorination of 1,1-diphenylethane with Cl₂ gas under UV light yielded 1,1-diphenyl-2,2-dichloroethane with 58% selectivity, though side products such as 1,2-dichloro isomers were prevalent . Optimizing reaction time and Cl₂ flow rate may mitigate this issue.

Ionic Liquid-Catalyzed Chloroalkylation

Ionic liquids (ILs) have emerged as sustainable alternatives to conventional catalysts due to their tunable acidity and reusability. The patent CN105418348A details the use of imidazolium- and pyridinium-based ILs for synthesizing 1,1-diphenylethane, achieving yields up to 64.6% . Adapting this system for dichloroethene synthesis would require:

  • Precursor modification : Replacing 1,1-dichloroethane with 1,1,2,2-tetrachloroethane.

  • Temperature control : Maintaining reactions below 80°C to prevent decomposition of the tetrachloro precursor.

  • Catalyst selection : Trialkylamine-based ILs, such as triethylamine hydrochloride-zinc chloride ([Et₃NHCl-ZnCl₂]), showed robustness in analogous reactions .

Experimental results from the patent (Table 1) illustrate the impact of catalyst choice on yield and purity, providing a benchmark for dichloroethene optimization .

Table 1: Catalytic Performance in 1,1-Diphenylethane Synthesis

Catalyst SystemYield (%)Purity (%)
[Et₃NHCl-AlCl₃]64.299.9
[BMIMCl-AlCl₃]64.699.8
[Et₃NHCl-ZnCl₂]63.598.3

Solvent Effects and Reaction Kinetics

The role of benzene as both a reactant and solvent in Friedel-Crafts reactions is well-documented. Excess benzene (3.6 mol ratio relative to dichloroethane) facilitates higher conversion rates by shifting the equilibrium toward the product . For dichloroethene synthesis, a non-polar solvent like dichloromethane may improve solubility of chlorinated intermediates while minimizing side reactions. Kinetic studies from the patent revealed that dropwise addition of the dichloro precursor over 2–4 hours is critical to control exothermicity and byproduct formation .

Challenges in Byproduct Mitigation

A major hurdle in dichloroethene synthesis is the formation of oligomers and positional isomers. Gas chromatography data from the patent (Fig. 2) showed that optimized ionic liquid systems reduced byproducts to <1% in 1,1-diphenylethane synthesis . Applying similar analytical rigor to dichloroethene reactions—via GC-MS or NMR—could identify optimal conditions for minimizing 1,2-dichloro and polymerized impurities.

Scalability and Industrial Feasibility

Transitioning from laboratory-scale to industrial production requires addressing catalyst recovery and energy efficiency. The patent emphasizes that ionic liquids can be recovered and reused for up to five cycles without significant activity loss . For large-scale dichloroethene synthesis, continuous flow reactors paired with immobilized IL catalysts may enhance throughput and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethene, 1,1-diphenyl-2,2-dichloro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Applications

  • Polymer Production :
    • Ethene, 1,1-diphenyl-2,2-dichloro- is utilized in the synthesis of polyvinylidene chloride (PVDC) and related copolymers. These materials are widely used in food packaging due to their excellent barrier properties against gases and moisture .
    • Applications extend to coatings for paper and board products, providing durability and resistance to environmental factors.
  • Agricultural Chemicals :
    • The compound shows promise in the development of pesticides and herbicides. Its structural characteristics allow for modifications that can enhance its effectiveness as a biocide.
    • Research indicates potential applications in creating targeted delivery systems for agricultural chemicals, improving efficacy while minimizing environmental impact.
  • Solvents and Cleaning Agents :
    • Ethene, 1,1-diphenyl-2,2-dichloro- serves as a solvent in various industrial processes. Its properties make it suitable for use in paint and varnish removers as well as vapor degreasers .
    • The compound's effectiveness in dissolving organic materials contributes to its utility in cleaning applications.

Environmental Applications

Research has explored the biodegradation of related compounds using microbial cultures. For instance, studies have shown that specific strains of Pseudomonas can effectively degrade byproducts from chlorinated compounds, indicating a potential pathway for bioremediation efforts involving Ethene, 1,1-diphenyl-2,2-dichloro- .

Biodegradation Research

A study conducted by Gautam et al. (2009) examined the biodegradation of structurally related compounds using Pseudomonas putida. The research demonstrated that over 95% of 1,1-diphenylethylene could be degraded within six days under aerobic conditions. This finding suggests that similar approaches could be applied to manage waste containing Ethene, 1,1-diphenyl-2,2-dichloro-, promoting environmental sustainability .

Mechanism of Action

The mechanism of action of Ethene, 1,1-diphenyl-2,2-dichloro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

1,1-Dichloro-2,2-Bis(4-Methoxyphenyl)Ethene (MDDE)

  • Structure : Substituted with methoxy (-OCH₃) groups instead of phenyl.
  • Biological Activity : Acts as a proestrogen, requiring metabolic activation to hydroxylated derivatives (e.g., bis-OH-MDDE) for estrogenic effects.
    • Potency : Bis-OH-MDDE exhibits 10-fold higher estrogenic activity than bis-OH-methoxychlor, attributed to enhanced receptor binding affinity .
  • Key Difference: Methoxy groups facilitate metabolic hydroxylation, increasing estrogenic potency compared to non-methoxy analogs.

1,1-Dichloro-2,2-Bis(p-Chlorophenyl)Ethene (DDE)

  • Structure : Features p-chlorophenyl substituents.
  • Carcinogenicity: A proximal metabolite of DDT, DDE induces hepatocellular tumors in hamsters (47% incidence in males at 500 ppm) and mice. Mechanism: Persistence in lipid tissues and bioactivation to reactive intermediates contribute to carcinogenicity .
  • Metabolism : In hamsters, DDT is inefficiently converted to DDE compared to mice, explaining species-specific tumor resistance .

1,1-Dichloro-2,2-Difluoroethene

  • Structure : Fluorine replaces phenyl groups, yielding a smaller molecule (MW: 132.92 vs. 249.02).
  • Reactivity : Fluorine’s electronegativity alters reaction pathways. For example, gas-phase reactions with H₂ produce HCl and CHF₂CHCl₂, differing from aryl-substituted analogs .
  • Analytical Data : Retention indices in gas chromatography (e.g., I = 491 on Carbowax 20M) distinguish it from chlorinated aromatics .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Chlorine vs. Methoxy : Chlorine atoms in DDE and the target compound confer stability but require metabolic activation for toxicity. Methoxy groups in MDDE facilitate faster hydroxylation, amplifying estrogenic effects .

Metabolic Pathways

  • Hydroxylation: MDDE and DDE undergo hepatic oxidation to hydroxylated metabolites, critical for estrogenic or carcinogenic activity.
  • Dechlorination : Evidence suggests dichloroethylene derivatives may undergo reductive dechlorination, though pathways for the diphenyl variant remain uncharacterized .

Analytical Differentiation

  • Collision Cross-Section : The target compound’s collision cross-section (153.4–170.1 Ų) differs significantly from smaller analogs like 1,1-dichloroethene (MW: 96.94; retention time: 3.317 min in purge-and-trap GC) .
  • Chromatography : Retention times and column phases (e.g., Carbowax 20M vs. DB-5) aid in distinguishing structural analogs .

Research Findings and Implications

Toxicological Profiles

  • DDE: Strong carcinogen in rodents, emphasizing the risk of persistent organochlorines in ecosystems .
  • MDDE : Highlights the role of metabolic activation in proestrogenicity, relevant to pesticide safety assessments .

Environmental and Regulatory Considerations

  • Persistence : Diphenyl and chlorophenyl groups likely confer resistance to degradation, posing long-term environmental risks.
  • Regulatory Gaps : Unlike DDE (regulated under Stockholm Convention), the target compound lacks comprehensive toxicity data, warranting prioritized evaluation.

Q & A

Q. What are the key spectroscopic methods for characterizing Ethene, 1,1-diphenyl-2,2-dichloro-?

To characterize this compound, researchers typically employ:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile derivatives and quantifying purity. Retention indices and fragmentation patterns are compared against standards .
  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹) and confirm halogenation .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve phenyl and ethylene proton environments, while ²D NMR (e.g., COSY, HSQC) clarifies spatial arrangements .
  • UV-Visible Spectroscopy: Useful for studying conjugation effects in diphenyl derivatives .

Q. How is the stability of this compound assessed under varying environmental conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures and thermal stability .
  • Hydrolytic Stability Tests: Incubation in aqueous buffers (pH 3–10) at 25–60°C, followed by GC-MS to track degradation products .
  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) in controlled chambers, with periodic sampling for HPLC analysis .

Advanced Research Questions

Q. What experimental designs are used to study microbial degradation pathways of halogenated diphenyl ethylenes?

Key methodologies include:

  • Enrichment Cultures: Inoculating soil or sediment samples with the compound as the sole carbon source, followed by isolation of degraders (e.g., Pseudomonas spp.) .
  • Metabolite Profiling: Using GC-MS-FTIR to identify chlorinated intermediates (e.g., meta-fission products like 4-chlorobenzoic acid) .
  • Isotopic Tracing: ¹⁴C-labeled substrates quantify mineralization rates and track carbon flow in microbial consortia .
  • Enzyme Assays: Cell-free extracts are tested for dioxygenase activity using NADH depletion assays .

Q. How can researchers resolve contradictory data in epidemiological studies linking halogenated ethylenes to health risks?

Contradictions (e.g., null associations in pooled analyses ) require:

  • Stratified Analysis: Evaluating subgroups (e.g., by BMI, lactation status) to identify effect modifiers .
  • Exposure Timing: Assessing prenatal vs. adult exposure windows using longitudinal biomonitoring.
  • Confounder Adjustment: Multivariate models controlling for lipid levels (for lipophilic compounds) and co-exposures (e.g., PCBs) .
  • Meta-Analysis: Harmonizing data across studies using standardized odds ratios and random-effects models .

Q. What mechanistic insights explain the resistance of 1,1-diphenyl-2,2-dichloroethylene to aerobic degradation?

The compound’s persistence is attributed to:

  • Steric Hindrance: Bulky diphenyl groups block enzyme active sites (e.g., biphenyl dioxygenase) .
  • Electron-Withdrawing Effects: Chlorine atoms reduce electron density, hindering electrophilic attack .
  • Co-Metabolism Requirements: Degradation often depends on growth substrates (e.g., biphenyl) to induce relevant enzymes .

Methodological Tables

Table 1. Key Physical Properties of Ethene, 1,1-Diphenyl-2,2-Dichloro-

PropertyValue/MethodReference
Molecular Weight265.14 g/mol
Boiling Point280–285°C (predicted)
Log P (Octanol-Water)5.2 (estimated via HPLC retention)

Table 2. Common Degradation Metabolites Identified in Microbial Studies

MetaboliteDetection MethodPathwayReference
4-Chlorobenzoic AcidGC-MS-FTIRMeta-fission
DichlorodiphenylethaneHPLC-UVReductive Dechlorination

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